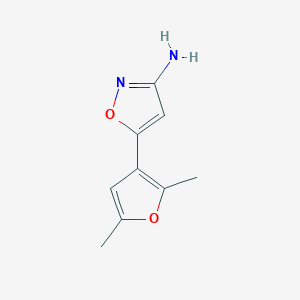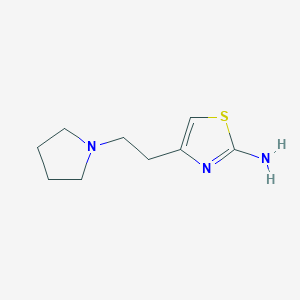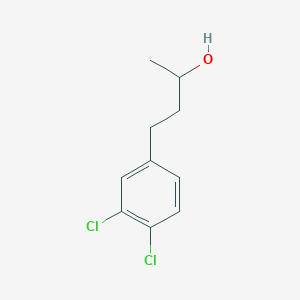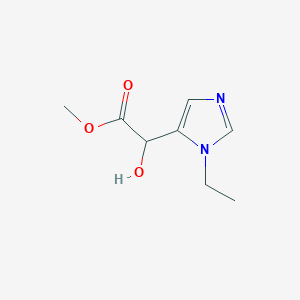
2-(3,3-Dimethylcyclopentyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethylcyclopentyl)ethan-1-ol is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol This compound is characterized by a cyclopentane ring substituted with two methyl groups at the 3-position and an ethan-1-ol group at the 2-position
Vorbereitungsmethoden
The synthesis of 2-(3,3-Dimethylcyclopentyl)ethan-1-ol typically involves the reaction of 3,3-dimethylcyclopentanone with ethylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Grignard Reaction: The 3,3-dimethylcyclopentanone is reacted with ethylmagnesium bromide in anhydrous ether to form the Grignard reagent.
Hydrolysis: The resulting Grignard reagent is then hydrolyzed with water or dilute acid to yield this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-(3,3-Dimethylcyclopentyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethylcyclopentyl)ethan-1-ol has diverse applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: This compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive agent.
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethylcyclopentyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopentane ring and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
2-(3,3-Dimethylcyclopentyl)ethan-1-ol can be compared with other similar compounds, such as:
Cyclopentanol: Lacks the methyl groups and has different physical and chemical properties.
2-(3,3-Dimethylcyclopentyl)ethan-1-amine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
3,3-Dimethylcyclopentanol: The hydroxyl group is directly attached to the cyclopentane ring, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity.
Eigenschaften
Molekularformel |
C9H18O |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
2-(3,3-dimethylcyclopentyl)ethanol |
InChI |
InChI=1S/C9H18O/c1-9(2)5-3-8(7-9)4-6-10/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
MHCNKGRXAWXUAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C1)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid](/img/structure/B13595463.png)
![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)



![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)



![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)


![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)

